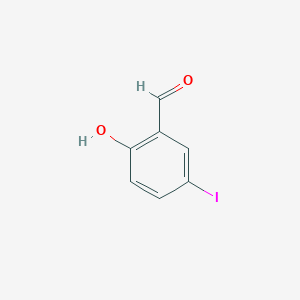
3-ベンジルオキシ-1-プロパノール
概要
説明
3-Benzyloxy-1-propanol is an organic compound with the molecular formula C10H14O2. It is commonly used as an organic building block in various chemical syntheses. The compound is characterized by the presence of a benzyloxy group attached to a propanol backbone, making it a versatile intermediate in organic chemistry .
科学的研究の応用
3-Benzyloxy-1-propanol has a wide range of applications in scientific research:
作用機序
Target of Action
3-Benzyloxy-1-propanol is an organic building block It’s known to be used as a starting reagent in the total synthesis of (+)-cocaine , suggesting that it may interact with similar targets as cocaine, such as the dopamine transporter.
Mode of Action
It’s known to undergo cleavage selectively at the C3-O position in the presence of a ruthenium catalyst . This suggests that it may interact with its targets through a mechanism involving the formation or breaking of chemical bonds.
Biochemical Pathways
3-Benzyloxy-1-propanol may be involved in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . These compounds are nucleoside analogs, which are often used in antiviral and anticancer therapies. Therefore, 3-Benzyloxy-1-propanol may indirectly affect the biochemical pathways associated with these therapies.
Pharmacokinetics
Its physical properties, such as its boiling point of 111-114 °c/2 mmhg and density of 1049 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of certain nucleoside analogs , it may indirectly contribute to the antiviral or anticancer effects of these compounds.
Action Environment
The action of 3-Benzyloxy-1-propanol may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling point . Additionally, its interaction with other substances in the environment, such as strong oxidizing agents , could also influence its action.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its cleavage . The nature of these interactions is largely dependent on the specific biochemical reaction in which 3-Benzyloxy-1-propanol is involved.
Molecular Mechanism
The molecular mechanism of 3-Benzyloxy-1-propanol involves its cleavage at the C3-O position in the presence of a ruthenium catalyst This reaction may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 3-Benzyloxy-1-propanol can be synthesized through the reaction of benzyl chloride with 1,3-propanediol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to promote the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Benzyloxy-1-propanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: 3-Benzyloxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary alcohols.
Substitution: Various substituted propanols depending on the nucleophile used.
類似化合物との比較
- 4-Benzyloxy-1-butanol
- 2-Benzyloxy-1,3-propanediol
- Benzyl 3-bromopropyl ether
- 2-(Benzyloxy)ethanol
Comparison: 3-Benzyloxy-1-propanol is unique due to its specific structure, which allows for selective cleavage at the C3-O position. This property makes it particularly useful in the synthesis of complex organic molecules. Compared to similar compounds, 3-Benzyloxy-1-propanol offers distinct advantages in terms of reactivity and versatility in chemical synthesis .
特性
IUPAC Name |
3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYABRIJPUVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324524 | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-68-2 | |
| Record name | 3-(Benzyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4799-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 3-Benzyloxy-1-propanol in organic chemistry?
A1: 3-Benzyloxy-1-propanol serves as a valuable chiral building block in organic synthesis. One notable application is its use in the total synthesis of (+)-cocaine. [] Researchers utilized a desymmetrization strategy, converting a meso-dialdehyde derived from 3-Benzyloxy-1-propanol into the tropane ring system, a key structural component of cocaine. [] This highlights the compound's utility in constructing complex molecules with stereochemical control.
Q2: Can you elaborate on the desymmetrization reactions involving 3-Benzyloxy-1-propanol and their significance?
A2: 3-Benzyloxy-1-propanol can be effectively desymmetrized, meaning that its inherent symmetry is broken to generate enantiomerically enriched products. This is achieved through the enantioselective ring-cleavage of cyclic acetal derivatives derived from 3-Benzyloxy-1-propanol. [, ] Oxazaborolidinones have proven to be effective catalysts for this transformation. [, ] This methodology offers a powerful tool for accessing enantiomerically pure 3-benzyloxy-1-propanol derivatives, which are essential building blocks for various pharmaceuticals and biologically active compounds.
Q3: Are there any examples of selective bond cleavage reactions involving 3-Benzyloxy-1-propanol?
A3: Yes, research demonstrates the selective cleavage of the sp3 C-O bond at the C3 position of 3-Benzyloxy-1-propanol. [] This selectivity is noteworthy, as it occurs even in the presence of the potentially reactive benzyl ether group. This reaction, catalyzed by ruthenium complexes, allows for the direct conversion of 3-Benzyloxy-1-propanol derivatives to amides. [] This methodology provides a valuable tool for the synthesis of nitrogen-containing compounds, further expanding the synthetic utility of 3-Benzyloxy-1-propanol.
Q4: Has 3-Benzyloxy-1-propanol been used in the development of any other significant compounds?
A4: Beyond its role in (+)-cocaine synthesis, 3-Benzyloxy-1-propanol has found application in developing novel gossypol Schiff base derivatives. [] These derivatives, incorporating (R)-(+)-2-amino-3-benzyloxy-1-propanol, exhibit intriguing structural features, including atropisomerism. [] Such compounds, with their unique stereochemical properties, hold potential for various biological activities and warrant further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
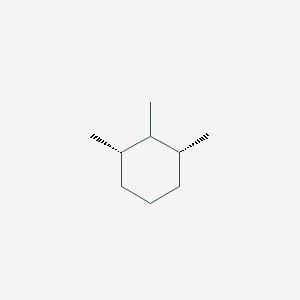
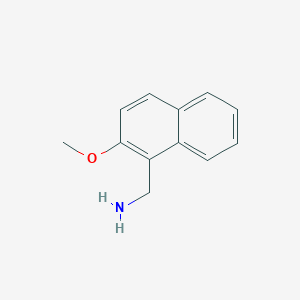
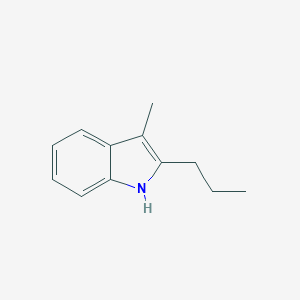

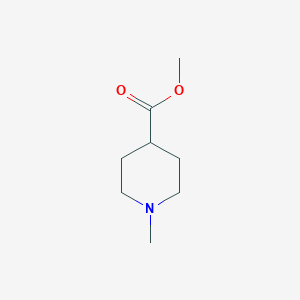
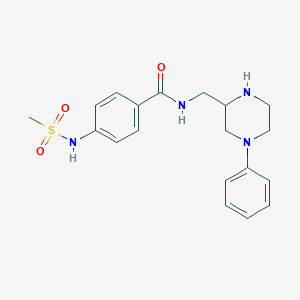

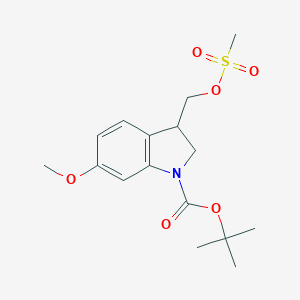
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
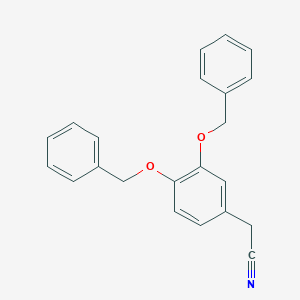

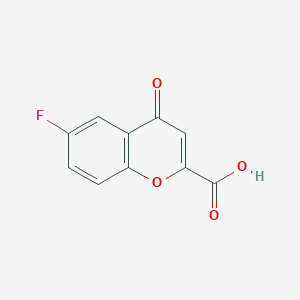
![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
